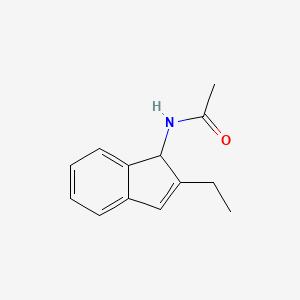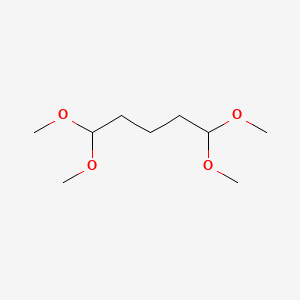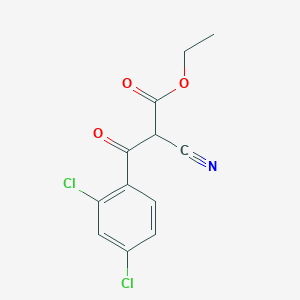
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is a chemical compound with the molecular formula C12H9Cl2NO2 and a molecular weight of 270.117 g/mol . This compound is known for its unique structure, which includes a cyano group, a dichlorophenyl group, and an ethyl ester group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid.
Reduction: Formation of 2-Amino-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-3-(2,4-dichloro-phenyl)-acrylic acid: Similar structure but lacks the ethyl ester group.
2-Cyano-3-(5-(2,4-dichloro-phenyl)-furan-2-yl)-acrylic acid ethyl ester: Contains a furan ring instead of the propionic acid moiety.
Uniqueness
2-Cyano-3-(2,4-dichloro-phenyl)-3-oxo-propionic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and dichlorophenyl groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H9Cl2NO3 |
|---|---|
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-(2,4-dichlorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9(6-15)11(16)8-4-3-7(13)5-10(8)14/h3-5,9H,2H2,1H3 |
Clé InChI |
UKLIRLXUWSYHMV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


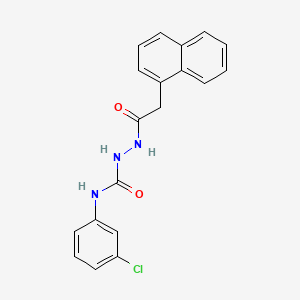
![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
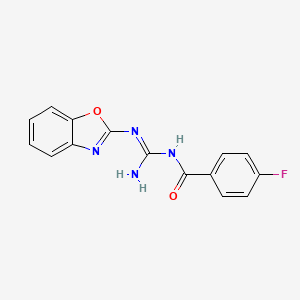
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
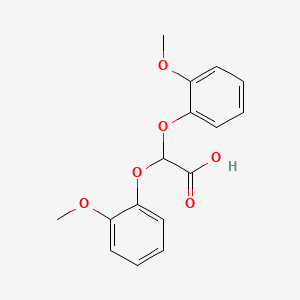
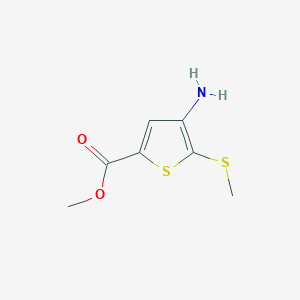
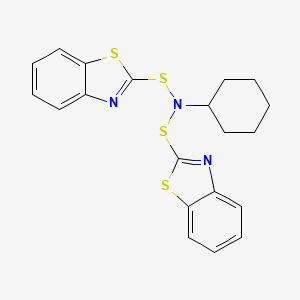
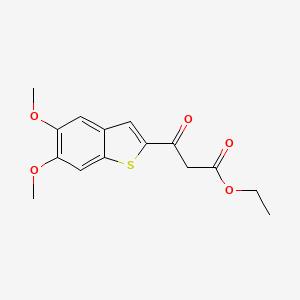
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)


